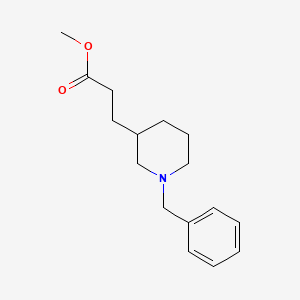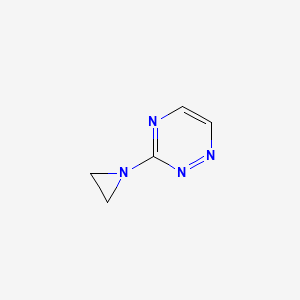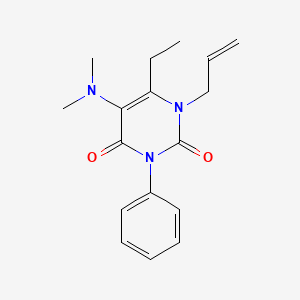
Pterosin N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of Pterosin N typically involves the isolation and characterization of pterosins from plant sources such as Pteridium aquilinum (bracken fern) . The process includes systematic phytochemical investigations of the plant’s rhizome, followed by detailed analysis using nuclear magnetic resonance spectroscopy and other techniques
化学反应分析
Pterosin N undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions include different derivatives of pterosins, which can be further analyzed for their biological activities .
科学研究应用
Pterosin N has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its cytotoxic activities against various human tumor cell lines, indicating potential use in cancer research . Additionally, pterosins, including this compound, have shown anti-inflammatory, anti-diabetic, and anti-tuberculosis properties . These compounds are also used as chemical markers for the Pteridaceae family in phytochemical studies .
作用机制
The mechanism of action of Pterosin N involves its interaction with specific molecular targets and pathways. For example, pterosins have been found to inhibit enzymes such as β-site amyloid precursor protein cleaving enzyme 1 and cholinesterases, which are involved in the pathogenesis of Alzheimer’s disease . This inhibition occurs through a specific structure-activity relationship, with this compound exhibiting strong blood-brain barrier permeability .
相似化合物的比较
Pterosin N can be compared with other similar compounds such as Pterosin A, Pterosin B, and Pterosin C . These compounds share a similar indanone structure but differ in their functional groups and biological activities . For instance, Pterosin B has been studied for its therapeutic effects on cardiomyocyte hypertrophy, while Pterosin A has shown potential as a lead compound for anti-diabetic drugs . The uniqueness of this compound lies in its specific interactions with molecular targets related to neurodegenerative diseases .
属性
CAS 编号 |
54797-11-4 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC 名称 |
2-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C14H18O3/c1-8-6-10-7-14(3,17)13(16)12(10)9(2)11(8)4-5-15/h6,15,17H,4-5,7H2,1-3H3 |
InChI 键 |
FQLXILLXEWJGFO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)O |
熔点 |
165 - 167 °C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13947637.png)
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)





![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)


![Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-](/img/structure/B13947702.png)



